molecular formula C8H11ClN2O2 B7794511 6-chloro-3-methyl-1-propylpyrimidine-2,4(1H,3H)-dione CAS No. 66400-14-4

6-chloro-3-methyl-1-propylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B7794511
CAS No.: 66400-14-4
M. Wt: 202.64 g/mol
InChI Key: HXXGHKGTYZMJLP-UHFFFAOYSA-N
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Description

6-chloro-3-methyl-1-propylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. They are widely found in nature and are significant in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methyl-1-propylpyrimidine-2,4(1H,3H)-dione typically involves the chlorination of a pyrimidine precursor followed by alkylation and methylation steps. The reaction conditions often include the use of chlorinating agents like thionyl chloride or phosphorus pentachloride, and alkylating agents such as alkyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrimidine oxide, while nucleophilic substitution could result in a variety of substituted pyrimidines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-1-propylpyrimidine-2,4(1H,3H)-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting various biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methylpyrimidine: Another chlorinated pyrimidine derivative.

    3-methyl-1-propylpyrimidine-2,4-dione: Lacks the chloro substituent.

    6-chloro-1-propylpyrimidine-2,4-dione: Lacks the methyl group.

Uniqueness

6-chloro-3-methyl-1-propylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups can affect its interactions with other molecules and its overall stability.

Biological Activity

6-Chloro-3-methyl-1-propylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for various pharmacological effects, including antiviral and antibacterial properties. Understanding its biological activity is crucial for developing therapeutic agents.

  • Molecular Formula : C₈H₁₁ClN₂O₂
  • Molecular Weight : 202.64 g/mol
  • CAS Number : 66400-14-4
  • Density : 1.3 g/cm³
  • Boiling Point : 260.6 °C at 760 mmHg
  • LogP : 1.65 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in nucleic acid synthesis. It acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial in the pyrimidine biosynthesis pathway. This inhibition can lead to decreased proliferation of cells, particularly in rapidly dividing cancerous or viral-infected cells.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been shown to exhibit significant activity against several viruses by interfering with their replication processes.

StudyVirus TestedIC50 (µM)Mechanism
Coxsackievirus B22.0 ± 2.6Inhibition of viral replication
Enterovirus18.3 ± 2.0Targeting viral RNA synthesis

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties, particularly against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer.

StudyBacterium TestedMinimum Inhibitory Concentration (MIC)
Helicobacter pylori15 µg/mL

In vitro studies indicate that it inhibits the growth of H. pylori by targeting glutamate racemase, an enzyme essential for bacterial cell wall synthesis.

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral effects of various pyrimidine derivatives included this compound. The results demonstrated that this compound significantly reduced viral load in infected cell cultures, suggesting its potential as a therapeutic agent against viral infections.

Case Study 2: Antibacterial Properties

In another investigation focusing on antibacterial activity, researchers found that the compound effectively inhibited the growth of H. pylori in both laboratory and clinical isolates. The study concluded that this pyrimidine derivative could serve as a lead compound for developing new antibiotics targeting resistant strains of H. pylori.

Properties

IUPAC Name

6-chloro-3-methyl-1-propylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-3-4-11-6(9)5-7(12)10(2)8(11)13/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXGHKGTYZMJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=O)N(C1=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201212810
Record name 6-Chloro-3-methyl-1-propyl-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66400-14-4
Record name 6-Chloro-3-methyl-1-propyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66400-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-methyl-1-propyl-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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